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Compound of Interest |

Compound Name: 5-Bromothiazol-4-amine
CAS No.: 1353101-50-4
Cat. No.: B569822
. J

Synthesis, Stability, and Medicinal Chemistry
Applications[1]
Executive Summary & Structural Identity[2]

5-Bromothiazol-4-amine (IUPAC: 5-bromo-1,3-thiazol-4-amine) is a specialized heterocyclic
building block distinct from its widely available isomer, 2-amino-5-bromothiazole.[1] While the 2-
amino derivatives are stable and ubiquitous in drug discovery (e.g., Abemaciclib), the 4-amino
core is historically characterized by significant instability and tautomeric lability.

This guide provides a field-proven workflow for accessing this scaffold, emphasizing that it
must be handled primarily as a salt or protected intermediate to prevent decomposition.[1] Its
value lies in offering a unique vector for structure-activity relationship (SAR) exploration,
particularly when the C2 position requires steric freedom or specific hydrogen bonding
interactions.

Structural Specifications

e IUPAC Name: 5-bromo-1,3-thiazol-4-amine[1]
e CAS Number: (Rare/Variable based on salt form)

e Molecular Formula:
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e Molecular Weight: 178.97 g/mol (Free base)

o Key Feature: The amine is at position 4 (adjacent to Nitrogen), and Bromine is at position 5
(adjacent to Sulfur).

5-Bromothiazol-4-amine 2-Amino-5-bromothiazole

Property
(Target) (Common Isomer)

Structure Amine @ C4,Br @ C5 Amine @ C2, Br @ C5

3 Low (Hygroscopic, ) .

Stability i High (Stable solid)
tautomerizes)

pKa (est) ~3.5 - 4.0 (Less basic) ~5.3 (More basic)

] Specialized intermediate, C-H
Primary Use Standard HTS scaffold

activation

Synthetic Routes & Mechanistic Causality[1][3]

Direct bromination of free thiazol-4-amine is operationally difficult due to the substrate's
instability.[1] The most reliable "Self-Validating" protocol involves a Curtius Rearrangement
strategy followed by late-stage halogenation of the protected amine.[1]

The "Protection-First" Pathway (Recommended)[1]

This route avoids the isolation of the unstable free amine until the final step.

Step 1: Precursor Synthesis (Ethyl thiazole-4-carboxylate) Starting from commercially available
ethyl 2-aminothiazole-4-carboxylate, the amino group is removed via Sandmeyer-type
deamination (diazotization followed by reduction with

) to yield ethyl thiazole-4-carboxylate.[1]

Step 2: Curtius Rearrangement to N-Boc-thiazol-4-amine The ester is hydrolyzed to the acid,
then treated with Diphenylphosphoryl azide (DPPA) and tert-butanol.[1]

e Mechanistic Insight: The intermediate isocyanate is trapped by t-BuOH to form the stable
carbamate (Boc-protected amine).[1] This prevents the ring from tautomerizing or
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polymerizing.

Step 3: Regioselective Bromination The N-Boc-thiazol-4-amine is treated with N-
Bromosuccinimide (NBS).[1]

Causality: Electrophilic aromatic substitution (EAS) occurs preferentially at C5 (the most
electron-rich position remaining, alpha to sulfur) rather than C2. The bulky Boc group also
sterically discourages reaction at N3.

Step 4: Controlled Deprotection Removal of the Boc group using HCl/Dioxane or TFA/DCM

yields the stable salt form.

Experimental Protocol (Step-by-Step)

Reaction: Bromination of tert-butyl thiazol-4-ylcarbamate[1]

Setup: Charge a dry round-bottom flask with tert-butyl thiazol-4-ylcarbamate (1.0 eq) and
anhydrous Acetonitrile (ACN) [0.1 M].

Cooling: Cool the solution to 0°C under

atmosphere. Reason: Controls the exotherm and improves regioselectivity.

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect
from light.[1]

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane/EtOAc) or
LCMS. Look for the mass shift (+79/81 amu).

Workup: Quench with saturated

(to remove excess bromine). Extract with EtOAc.[1] Wash with brine, dry over

Purification: Silica gel chromatography. The product (tert-butyl (5-bromothiazol-4-
yl)carbamate) is stable.[1]
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» Salt Formation: Dissolve the purified intermediate in 1,4-dioxane. Add 4M HCI in dioxane (5
eq). Stir 2h. Filter the white precipitate.

o Result:5-Bromothiazol-4-amine Hydrochloride.[1]

Visualization: Synthesis & Reactivity Logic

The following diagrams illustrate the synthesis workflow and the reactivity profile of the scaffold.

Ethyl
4-carboxylate
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Click to download full resolution via product page

Caption: Figure 1.[1][2] Optimized synthetic pathway utilizing the Curtius rearrangement and
late-stage bromination to access the target salt.
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Caption: Figure 2.[1] Reactivity profile. The C5-Br bond serves as the primary handle for cross-
coupling, while the N4-amine allows for amide formation.

Medicinal Chemistry Applications

The 5-bromothiazol-4-amine scaffold is a "Privileged Structure" in the design of kinase
inhibitors where the common 2-amino geometry does not fit the ATP-binding pocket.[1]

Case Study: CDK and GSK-3 Inhibitors

In many kinase inhibitors (e.g., aminothiazoles targeting CDK2 or GSK-3beta), the thiazole ring
acts as a linker.[1]

e The 2-Amino Constraint: The 2-aminothiazole directs substituents at a specific angle (

).[1]

e The 4-Amino Advantage: Using the 4-amino isomer alters the vector of the substituents,
potentially accessing different hydrophobic pockets (e.g., the "back pocket" of the kinase) or
avoiding steric clashes with the gatekeeper residue.

e Mechanism: The C5-Br allows for the attachment of an aryl "head" group via Suzuki
coupling, while the C4-amine binds to the hinge region of the kinase via hydrogen bonding.

Handling & Stability (Safety)

» Storage: Store strictly as the HCI or HBr salt at -20°C. The free base degrades rapidly in air
(oxidation/polymerization).

o Tautomerism: In solution (especially water), 4-aminothiazoles can exist in imino forms,
complicating NMR interpretation. Always use DMSO-

for characterization.[1]

o Safety: Halogenated thiazoles can be skin sensitizers.[1] Use double gloving and handle in a
fume hood.
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o URL:[Link]
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o Title: "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of
neuronal nitric oxide synthase"
o Source:Beilstein Journal of Organic Chemistry, 2009.

o URL:[Link]
e Medicinal Chemistry Context

o Title: "Thiazole Deriv
o Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.

o URL:[LInK][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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